molecular formula C16H19N3O B5122396 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide

1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide

Cat. No. B5122396
M. Wt: 269.34 g/mol
InChI Key: NMRHTTDNBIGSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide, also known as CTDP-1, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide involves the modulation of synaptic transmission in the brain. 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide enhances the function of synaptic connections by increasing the number of synaptic vesicles released during neurotransmitter release. This results in an increase in the strength of synaptic connections and an improvement in cognitive function.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been found to have various biochemical and physiological effects. In animal studies, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been shown to improve cognitive function and memory. 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has also been found to increase the release of dopamine in the brain, which may be responsible for its effects on cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide in lab experiments is its ability to enhance synaptic transmission in the brain. This makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. However, one limitation of using 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide is its potential toxicity. Further studies are needed to determine the safety of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide for use in humans.

Future Directions

There are many potential future directions for research on 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide. One direction is to investigate the potential therapeutic applications of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the molecular mechanisms of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide and its effects on synaptic transmission in the brain. Additionally, further studies are needed to determine the safety and efficacy of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide for use in humans.
Conclusion:
In conclusion, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide is a chemical compound that has potential applications in various fields of scientific research. Its ability to enhance synaptic transmission in the brain makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. However, further studies are needed to determine the safety and efficacy of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide for use in humans.

Synthesis Methods

The synthesis of 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 1-phenylcyclopropylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid. This reaction results in the formation of the intermediate product, 1-phenylcyclopropyl-(1H-pyrazol-4-yl)-methanamine. This intermediate is then reacted with acetic anhydride to produce the final product, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide.

Scientific Research Applications

1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been found to have potential applications in various fields of scientific research. In neuroscience, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been shown to enhance the function of synaptic connections in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In pharmacology, 1,3,5-trimethyl-N-(1-phenylcyclopropyl)-1H-pyrazole-4-carboxamide has been found to have potential applications in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1,3,5-trimethyl-N-(1-phenylcyclopropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-14(12(2)19(3)18-11)15(20)17-16(9-10-16)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRHTTDNBIGSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-(1-phenylcyclopropyl)pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.